2-(3,4-diethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-diethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a diethoxyphenyl group and a pyrazolylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-diethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide typically involves the following steps:
Formation of the diethoxyphenyl intermediate: This step involves the reaction of 3,4-diethoxybenzaldehyde with a suitable reagent to form the corresponding diethoxyphenyl intermediate.
Formation of the pyrazolylmethyl intermediate: This step involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable reagent to form the corresponding pyrazolylmethyl intermediate.
Coupling reaction: The final step involves the coupling of the diethoxyphenyl intermediate with the pyrazolylmethyl intermediate in the presence of a suitable catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-diethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxidized products.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: It can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
2-(3,4-diethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-diethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide
- 2-(3,4-dihydroxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide
- 2-(3,4-dimethylphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide
Uniqueness
2-(3,4-diethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide is unique due to the presence of the diethoxyphenyl group, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds and may contribute to its specific applications and activities.
Properties
Molecular Formula |
C18H25N3O3 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(3,4-diethoxyphenyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C18H25N3O3/c1-5-23-16-8-7-14(9-17(16)24-6-2)10-18(22)19-11-15-12-21(4)20-13(15)3/h7-9,12H,5-6,10-11H2,1-4H3,(H,19,22) |
InChI Key |
AKVVAEYWVVTSCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NCC2=CN(N=C2C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.